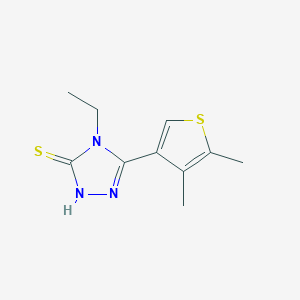
5-(4,5-dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Dimethylthien-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (DME-T3-E4T) is a novel thiol-containing heterocyclic compound that has been gaining attention in the scientific community due to its unique properties and potential applications in various fields. DME-T3-E4T has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further research and development.
Scientific Research Applications
Synthesis and Structural Analysis
1,2,4-Triazole derivatives have been synthesized through various chemical reactions, providing a basis for further pharmacological and material science studies. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the methodological advancements in creating compounds with potential therapeutic benefits (Bayrak et al., 2009). Similarly, the synthesis of some novel Schiff bases containing 1,2,4-triazole ring and their structural elucidation through spectroscopic techniques underscore the importance of these compounds in developing new materials and drugs (Mobinikhaledi et al., 2010).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal applications of 1,2,4-triazole derivatives are significant. The evaluation of their antimicrobial activities suggests that these compounds can be potent agents against various bacterial and fungal pathogens. The research on the synthesis of some new 1,2,4-triazoles and their antimicrobial activities reveals that these compounds possess moderate to high efficacy against microbial strains, indicating their potential as antimicrobial agents (Bayrak et al., 2009).
Pharmacological Effects
The pharmacological effects of 1,2,4-triazole derivatives have been studied, particularly their potential in cancer treatment and as antidepressants. For example, the effects of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids indicate these compounds could have significant therapeutic value in cancer treatment (Šermukšnytė et al., 2022). Additionally, the synthesis and antidepressant activity of di-substituted-5-aryl-1,2,4-triazoles highlight the potential of these derivatives in treating mental health disorders (Radhika et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4,5-dimethylthiophen-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-4-13-9(11-12-10(13)14)8-5-15-7(3)6(8)2/h5H,4H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYUHUPSLYRBIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353878 |
Source


|
| Record name | 5-(4,5-Dimethylthiophen-3-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438229-96-0 |
Source


|
| Record name | 5-(4,5-Dimethylthiophen-3-yl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)




